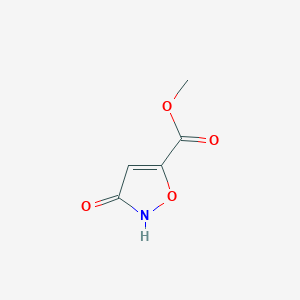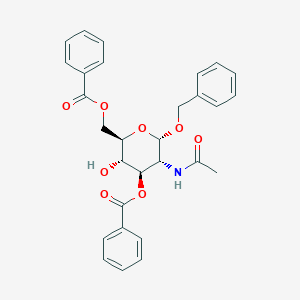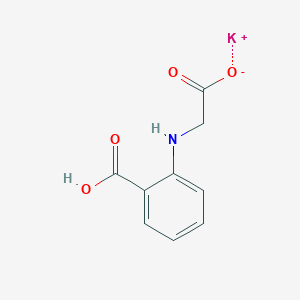
3-ヒドロキシイソキサゾール-5-カルボン酸メチル
概要
説明
Methyl 3-hydroxyisoxazole-5-carboxylate (MHI) is a powerful organic compound with a wide range of uses in the scientific and medical fields. It is a versatile compound that can be used in a variety of ways, from synthesis to medical applications.
科学的研究の応用
その他の化合物の合成
“3-ヒドロキシイソキサゾール-5-カルボン酸メチル”は、他の化合物の合成における中間体として使用されます。例えば、それは “3-(3-メトキシイソキサゾール-5-イル)プロパン酸”の合成に使用されています。 このプロセスは、光照射条件下でのフマル酸ジメチルの臭素化、続いてヒドロキシウレアとの縮合を含む .
製造ルート開発
この化合物は、他の化合物の安全でスケーラブルな製造ルートの開発に重要な役割を果たしています。 例えば、それは "3-(3-メトキシイソキサゾール-5-イル)プロパン酸"の安全でスケーラブルな製造ルートに向けたルートスカウティングおよび開発活動に使用されています .
安全性評価
“3-ヒドロキシイソキサゾール-5-カルボン酸メチル”は、安全性評価にも使用されます。 開発活動中に、示差走査熱量測定による中間体の予備的安全性評価の結果、イソキサゾール複素環に対する高い熱分解エネルギーが記録されました .
ホモログ化プロセス
この化合物は、ホモログ化プロセスで使用されます。 中間体は、市販のトリエチルメタントリカルボキシレートとのエステル還元、塩素化、求核置換のシーケンスによって2炭素ホモログ化されました .
安全上の注意
この化合物は、特定の安全上の注意に関連付けられています。皮膚への刺激や重度の眼への刺激を引き起こす可能性があります。 したがって、この化合物を扱う際には、手袋、眼保護具、顔面保護具などの保護措置を講じることが推奨されます .
特性
IUPAC Name |
methyl 3-oxo-1,2-oxazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO4/c1-9-5(8)3-2-4(7)6-10-3/h2H,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFWUUBQSXVHHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)NO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369170 | |
| Record name | Methyl 3-hydroxyisoxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10068-07-2 | |
| Record name | Methyl 3-hydroxyisoxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydroxyisoxazole-5-carboxylic acidmethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the synthesis method described in the paper?
A1: The research article [] focuses on a novel approach to synthesizing Methyl 3-hydroxyisoxazole-5-carboxylate. The key feature is the use of photoflow conditions during the bromination of Dimethyl fumarate. This method potentially offers advantages in terms of reaction efficiency and scalability compared to traditional batch processes. Furthermore, the researchers detail a safe and efficient method for converting Methyl 3-hydroxyisoxazole-5-carboxylate into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid, showcasing its potential as a building block for further synthesis.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-[4-(2-bromo-1,2-diphenylethenyl)phenoxy]-N,N-dimethylethanamine](/img/structure/B14377.png)


![(3aR,5R,6aS)-5-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyldihydrofuro[2,3-d][1,3]dioxol-6(3aH)-one](/img/structure/B14381.png)